molecular formula C20H25N7OS B2949525 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2379986-51-1

4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2949525
CAS No.: 2379986-51-1
M. Wt: 411.53
InChI Key: SXYTWPLYRWHKCY-UHFFFAOYSA-N
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Description

4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-thiadiazole ring, the piperidine ring, and the pyrazole ring, followed by their subsequent coupling to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and analgesic properties.

    Pyrimidine Derivatives: These compounds are widely studied for their anticancer and antimicrobial activities.

Uniqueness

4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-cyclopropyl-5-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7OS/c1-13-9-14(2)27(24-13)17-10-18(22-12-21-17)28-11-15-5-7-26(8-6-15)20-23-19(25-29-20)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYTWPLYRWHKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC(=NS4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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